molecular formula C7H8N4O2 B15364928 (7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol

(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol

Cat. No.: B15364928
M. Wt: 180.16 g/mol
InChI Key: TXBOXHUJBZYRGA-UHFFFAOYSA-N
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Description

(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol: is a heterocyclic organic compound characterized by the presence of nitrogen and oxygen atoms within its ring structure. This compound belongs to the class of oxadiazoles, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol typically involves multiple steps, starting from simpler organic precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring[_{{{CITATION{{{1{Continuous process for manufacturing alkyl 7-amino-5-methyl- [1,2,5 ...](https://patents.google.com/patent/US20210363157A1/en). The reaction conditions often require heating under reflux and the use of specific catalysts to ensure the formation of the desired product[{{{CITATION{{{_1{Continuous process for manufacturing alkyl 7-amino-5-methyl- 1,2,5 ....

Industrial Production Methods

In an industrial setting, continuous flow reactions are often employed to produce this compound[_{{{CITATION{{{1{Continuous process for manufacturing alkyl 7-amino-5-methyl- [1,2,5 ...](https://patents.google.com/patent/US20210363157A1/en). These methods allow for better control over reaction parameters, leading to higher yields and purity[{{{CITATION{{{1{Continuous process for manufacturing alkyl 7-amino-5-methyl- 1,2,5 .... The continuous flow process involves combining reactants in a controlled manner, often under overpressure, to facilitate the formation of the oxadiazole ring[{{{CITATION{{{_1{Continuous process for manufacturing alkyl 7-amino-5-methyl- 1,2,5 ....

Chemical Reactions Analysis

Types of Reactions

(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol: can undergo various chemical reactions, including:

  • Oxidation: : Converting the compound to its corresponding oxo derivative.

  • Reduction: : Reducing the oxo group to a hydroxyl group.

  • Substitution: : Replacing one of the hydrogen atoms with another functional group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of oxo derivatives.

  • Reduction: : Formation of hydroxyl derivatives.

  • Substitution: : Formation of various substituted derivatives based on the nucleophile or electrophile used.

Scientific Research Applications

(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol: has several applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol: is compared with other similar compounds, such as:

  • 7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-carboxylate

  • 4-Amino-1,2,5-oxadiazole-3-carbonitrile

  • Spiro[[1,2,5]oxadiazolo[3,4-b]pyrazine-5,2'-pyrroles]

These compounds share structural similarities but differ in their functional groups and properties, highlighting the uniqueness of This compound .

Properties

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

(7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol

InChI

InChI=1S/C7H8N4O2/c1-3-4(2-12)5(8)6-7(9-3)11-13-10-6/h12H,2,8H2,1H3

InChI Key

TXBOXHUJBZYRGA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NON=C2C(=C1CO)N

Origin of Product

United States

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